molecular formula C17H24N4O B12623005 1,5-Bis(4-aminoanilino)pentan-2-ol CAS No. 917950-97-1

1,5-Bis(4-aminoanilino)pentan-2-ol

Cat. No.: B12623005
CAS No.: 917950-97-1
M. Wt: 300.4 g/mol
InChI Key: NCVZGOJABLAREC-UHFFFAOYSA-N
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Description

1,5-Bis(4-aminoanilino)pentan-2-ol is an organic compound with the molecular formula C17H24N2O It is characterized by the presence of two aminoaniline groups attached to a pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-aminoanilino)pentan-2-ol typically involves the reaction of 4-nitroaniline with 1,5-dibromopentane, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-aminoanilino)pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 1,5-Bis(4-nitroanilino)pentan-2-ol.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various acylated or alkylated derivatives.

Scientific Research Applications

1,5-Bis(4-aminoanilino)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-aminoanilino)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-nitroanilino)pentan-2-ol: Similar structure but with nitro groups instead of amino groups.

    1,5-Bis(4-acetamidoanilino)pentan-2-ol: Contains acetamido groups instead of amino groups.

Uniqueness

1,5-Bis(4-aminoanilino)pentan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

917950-97-1

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

1,5-bis(4-aminoanilino)pentan-2-ol

InChI

InChI=1S/C17H24N4O/c18-13-3-7-15(8-4-13)20-11-1-2-17(22)12-21-16-9-5-14(19)6-10-16/h3-10,17,20-22H,1-2,11-12,18-19H2

InChI Key

NCVZGOJABLAREC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCCC(CNC2=CC=C(C=C2)N)O

Origin of Product

United States

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